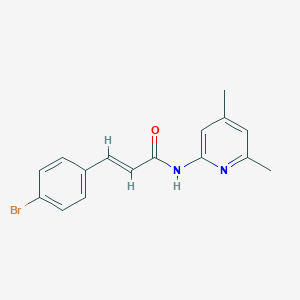![molecular formula C12H16ClNOS B5810708 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide, also known as Chloroquine, is a synthetic drug that has been used for the treatment of malaria and certain autoimmune diseases. This drug has been widely studied due to its potential therapeutic applications and its mechanism of action.
Mecanismo De Acción
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide exerts its therapeutic effects by interfering with the ability of the malaria parasite to digest hemoglobin, which is necessary for its survival. This drug also has immunomodulatory effects, as it inhibits the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to inhibit autophagy, a process that is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of lysosomal acidification, the modulation of immune cell function, and the inhibition of autophagy. These effects are mediated by the drug's ability to interact with various cellular targets, including lysosomal enzymes, Toll-like receptors, and autophagy-related proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide has several advantages for use in lab experiments, including its low cost, availability, and ease of use. However, it also has several limitations, including its potential toxicity and the development of drug resistance in some malaria parasites.
Direcciones Futuras
There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide, including the development of new formulations for improved efficacy and safety, the investigation of its potential use in the treatment of cancer and other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new antimalarial drugs that are less prone to resistance is an important area of research.
Métodos De Síntesis
The synthesis of 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide involves the reaction of 4-chlorobenzyl chloride with thioacetamide, followed by the addition of isopropylamine. This process yields this compound, which is then purified and formulated into various dosage forms for oral administration.
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide has been extensively studied for its antimalarial properties, as it is effective against Plasmodium falciparum, the most deadly malaria parasite. Additionally, this compound has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Recent studies have also explored the potential of this compound in the treatment of cancer, as it has been shown to inhibit autophagy, a process that is essential for cancer cell survival.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-9(2)14-12(15)8-16-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYPLKDCKBOJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)
![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)





![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)

![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)

![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)